molecular formula C23H15ClO5 B2726516 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 303121-54-2

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B2726516
CAS No.: 303121-54-2
M. Wt: 406.82
InChI Key: VRVDIOHMFTWRBZ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves the condensation of 2-methoxybenzaldehyde with 4-chlorobenzoic acid in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-chlorobenzoate
  • 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate

Uniqueness

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorobenzoate moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDIOHMFTWRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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